molecular formula C6H10ClF2NO B2926116 [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride CAS No. 2418596-49-1

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride

Cat. No. B2926116
M. Wt: 185.6
InChI Key: VAHHBWQKCXYHHZ-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Bicyclic compounds like 2-azabicyclo [2.1.1]hexanes have been pivotal in synthetic chemistry for their unique reactivity and potential to serve as intermediates in the synthesis of complex organic molecules. Krow et al. (2004) explored stereoselective syntheses involving 5,6-difunctionalized-2-azabicyclo [2.1.1]hexanes, demonstrating the utility of such structures in creating novel organic compounds with potential applications in drug development and materials science.


Molecular Structure Analysis

The compound has the molecular formula C6H10ClF2NO. The InChI Key is VAHHBWQKCXYHHZ-JBUOLDKXSA-N. The canonical SMILES structure is C1C2C (C2 (F)F) (CO1)CN.Cl.


Chemical Reactions Analysis

The constrained structure of bicyclic compounds similar to the query chemical has been of interest in the design of bioactive molecules. For example, the conformationally locked structure of bicyclo [3.1.0]hexane derivatives has been investigated for their potential as bioactive compounds, including inhibitors and receptor ligands.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.60 g/mol. The boiling point is predicted to be 191.6±40.0 °C . The density is predicted to be 1.41±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .

Scientific Research Applications

Synthetic Chemistry Innovations

Bicyclic compounds like 2-azabicyclo[2.1.1]hexanes have been pivotal in synthetic chemistry for their unique reactivity and potential to serve as intermediates in the synthesis of complex organic molecules. Krow et al. (2004) explored stereoselective syntheses involving 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, demonstrating the utility of such structures in creating novel organic compounds with potential applications in drug development and materials science (Krow et al., 2004).

Biological Activity and Drug Design

The constrained structure of bicyclic compounds similar to the query chemical has been of interest in the design of bioactive molecules. For example, the conformationally locked structure of bicyclo[3.1.0]hexane derivatives has been investigated for their potential as bioactive compounds, including inhibitors and receptor ligands. Such structures have been applied in the development of antibiotics and other therapeutic agents, highlighting their significance in medicinal chemistry (Jimeno et al., 2011).

Safety And Hazards

The compound is intended for research use only and not for human or veterinary use. For safety, risk, hazard and MSDS, please refer to the supplier’s product documentation .

properties

IUPAC Name

[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHHBWQKCXYHHZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride

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